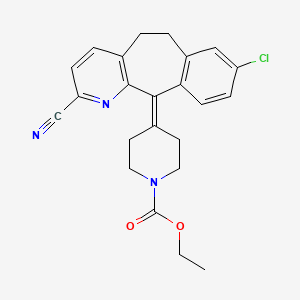

2-Cyano Loratadine

Description

BenchChem offers high-quality 2-Cyano Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMAIAHEAGWRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652531 | |

| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-31-7 | |

| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Synthesis of a Second-Generation Antihistamine

An In-Depth Technical Guide to the Synthesis of Loratadine from 2-Cyano-3-methylpyridine

Loratadine is a potent, long-acting, second-generation antihistamine widely used in the treatment of allergic rhinitis and urticaria.[1] Its key therapeutic advantage lies in its high selectivity for peripheral histamine H1 receptors, which minimizes the sedative effects commonly associated with first-generation antihistamines.[1][2] The organic synthesis of Loratadine, a complex tricyclic molecule, involves several strategic steps, and various routes have been developed to optimize yield, purity, and industrial scalability.[1][2]

This guide provides a detailed technical overview of a prevalent and industrially relevant synthetic pathway that commences with 2-cyano-3-methylpyridine.[2][3] This route is notable for its relatively mild conditions and effective control over the formation of by-products.[1][2] It is important to clarify a point of nomenclature: the starting material, 2-cyano-3-methylpyridine, contains a nitrile (cyano) group that is ultimately transformed during the synthesis. The final drug molecule, Loratadine (chemical name: Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate), does not contain a cyano group.[5] This guide will first detail the primary synthesis of Loratadine and then briefly address the synthesis of a related derivative, 2-Cyano-Loratadine, which has been identified as a potential impurity in certain formulations.[6]

Part 1: Core Synthesis of Loratadine

The transformation of 2-cyano-3-methylpyridine into Loratadine is a multi-step process that strategically builds the complex tricycle and installs the necessary piperidine side chain. The overall workflow is designed to sequentially construct the key bonds and functional groups, culminating in the final active pharmaceutical ingredient.

Overall Synthetic Pathway

The synthesis can be logically segmented into six principal stages:

-

Protection and Activation via Ritter Reaction: The cyano group of the starting material is converted into an N-tert-butyl amide.

-

Benzylic Alkylation: A 3-chlorobenzyl group is attached to the methyl group of the pyridine ring.

-

Nitrile Reformation: The amide is dehydrated to regenerate the cyano functionality.

-

Grignard Addition: The piperidine ring is introduced via a Grignard reaction, forming a key ketone intermediate.

-

Intramolecular Cyclization: An acid-catalyzed cyclization reaction forms the central seven-membered ring.

-

N-Carbethoxylation: The N-methyl group on the piperidine is replaced with an ethyl carbamate group to yield Loratadine.

Caption: Overall synthetic workflow for Loratadine from 2-Cyano-3-methylpyridine.

Mechanistic Analysis and Experimental Protocols

Causality: The initial step serves a dual purpose. Firstly, the Ritter reaction converts the nitrile of 2-cyano-3-methylpyridine into an N-tert-butyl amide, which protects it from reacting with the strong base in the subsequent step.[2][7] Secondly, this transformation enhances the acidity of the protons on the adjacent methyl group, facilitating its deprotonation and subsequent alkylation.[2] The use of sulfuric acid as a catalyst is crucial for protonating the nitrile, making it susceptible to nucleophilic attack by tert-butyl alcohol.[1]

Experimental Protocol:

-

To a stirred solution of acetic acid and water in a three-neck flask, add concentrated sulfuric acid at normal temperature.

-

Add the starting material, 2-cyano-3-methylpyridine, and stir while heating to approximately 60°C.

-

Slowly add tert-butyl alcohol dropwise to the mixture.

-

Maintain the reaction temperature at 70-80°C with continuous stirring until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, cool the mixture and carefully pour it into ice water, followed by neutralization with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain N-(tert-butyl)-3-methylpicolinamide (Intermediate II).[7]

Causality: This step constructs the carbon skeleton by attaching the m-chlorobenzyl moiety. A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is required to deprotonate the activated methyl group, forming a resonance-stabilized carbanion.[7][8] This carbanion then acts as a nucleophile, attacking m-chlorobenzyl chloride in a standard SN2 reaction to form the C-C bond. The reaction is conducted at low temperatures (0-5°C) to control exothermicity and minimize side reactions.[7]

Experimental Protocol:

-

Dissolve N-(tert-butyl)-3-methylpicolinamide (Intermediate II) in a dry, aprotic solvent like tetrahydrofuran (THF) in a flask under an inert nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add n-BuLi via syringe, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring for a short period to ensure complete anion formation.

-

Slowly add m-chlorobenzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at 0-5°C until completion.

-

Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butyl)-3-(2-(3-chlorophenyl)ethyl)picolinamide (Intermediate III).[7]

Causality: To proceed with the Grignard reaction, the nitrile functionality must be restored. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent that converts the secondary amide back into a nitrile.[3][7] This step is essential as the Grignard reagent in the next stage is intended to react with the nitrile, not an amide.

Experimental Protocol:

-

Charge a reaction vessel with N-(tert-butyl)-3-(2-(3-chlorophenyl)ethyl)picolinamide (Intermediate III) and phosphorus oxychloride (POCl₃).

-

Heat the mixture to 60-120°C and maintain it until the conversion is complete.

-

Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and evaporate the solvent to obtain 3-(2-(3-chlorophenyl)ethyl)-2-cyanopyridine (Intermediate IV).[7]

Causality: This is a critical step where the piperidine moiety is introduced. A Grignard reagent, prepared from 4-chloro-N-methylpiperidine and magnesium, adds to the electrophilic carbon of the nitrile group. The resulting imine-magnesium salt is then hydrolyzed during workup to yield the key ketone intermediate. This reaction effectively transforms the cyano group into the carbonyl group required for the subsequent cyclization.[7][8]

Experimental Protocol:

-

Prepare the Grignard reagent by reacting 4-chloro-N-methylpiperidine with magnesium turnings in dry THF.

-

In a separate flask under nitrogen, dissolve 3-(2-(3-chlorophenyl)ethyl)-2-cyanopyridine (Intermediate IV) in dry THF.

-

Slowly add the solution of Intermediate IV to the prepared Grignard reagent.

-

Heat the reaction mixture to 30-60°C to drive the reaction to completion.

-

After the reaction is complete, cool the mixture and hydrolyze it by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic phase, and concentrate to yield methanone (Intermediate V).[7]

Causality: This step forms the central seven-membered ring of the Loratadine core structure through an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type) reaction. A strong acid, typically sulfuric acid, is used to protonate the ketone, generating a carbocationic species.[7] This electrophile is then attacked by the electron-rich chlorophenyl ring, leading to cyclization. Boric acid is sometimes added as it can facilitate the reaction.[7] Some methods employ superacids like trifluoromethanesulfonic acid to achieve this transformation, though newer methods favor more economical options.[9]

Experimental Protocol:

-

In a reaction vessel, carefully add sulfuric acid, optionally with boric acid.

-

Slowly add the ketone (Intermediate V) to the acid mixture with stirring.

-

Heat the reaction to 100-120°C and hold for several hours.

-

Cool the mixture and pour it into a beaker of ice and water.

-

Basify the aqueous solution to a pH of 8-9 and extract the product with ethyl acetate.[4]

-

Dry the organic layer and remove the solvent. The crude product can be purified by crystallization from a solvent like hexane to give 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][4]cyclohepta[1,2-b]pyridine.[4][7]

Causality: The final step modifies the piperidine side chain. The N-methyl group is replaced by an ethyl carbamate group. This is achieved by reacting the tricyclic intermediate with ethyl chloroformate. The reaction proceeds via a mechanism similar to the von Braun reaction, where the tertiary amine attacks the ethyl chloroformate, leading to the cleavage of the N-methyl bond and the formation of the more stable carbamate.

Experimental Protocol:

-

Dissolve the tricyclic intermediate in a solvent such as toluene under a nitrogen atmosphere. A base like diisopropylethylamine may be added.[10]

-

Heat the solution to 60-65°C.

-

Slowly add ethyl chloroformate and maintain the temperature at 70-75°C for 1-2 hours.[4][10]

-

Cool the mixture, wash with water, and adjust the pH to 5.0-5.5 with hydrochloric acid.

-

Separate the organic phase, wash it again with water, and remove the solvent under vacuum.

-

The residue is purified by crystallization from acetonitrile to yield the final product, Loratadine.[4]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2-Cyano-3-methylpyridine | H₂SO₄, t-BuOH, Acetic Acid | Water/AcOH | 70-80°C | High |

| 2 | Intermediate II | n-BuLi, m-chlorobenzyl chloride | THF | 0-5°C | Good |

| 3 | Intermediate III | POCl₃ | Neat | 60-120°C | High |

| 4 | Intermediate IV | N-methyl-4-piperidylmagnesium chloride | THF | 30-60°C | Good |

| 5 | Intermediate V | H₂SO₄, H₃BO₃ | Neat | 100-120°C | ~80%[4] |

| 6 | Tricyclic Intermediate | Ethyl Chloroformate, DIPEA | Toluene | 70-75°C | ~90%[4] |

Part 2: Synthesis of the 2-Cyano Loratadine Derivative

As previously noted, "2-Cyano Loratadine" is not the primary drug but a related compound that can be formed as an impurity, particularly in syrup formulations.[6] Its synthesis does not start from 2-cyano-3-methylpyridine but rather from Loratadine itself.

Synthetic Rationale: The introduction of a cyano group onto the electron-deficient pyridine ring of Loratadine requires activation of the ring. This is achieved by N-oxidation of the pyridine nitrogen, followed by conversion to a good leaving group (e.g., an N-methoxy salt). Subsequent nucleophilic attack by a cyanide source (e.g., KCN or TMSCN) introduces the nitrile at the 2- or 4-position.[6]

Caption: Synthetic pathway to the 2-Cyano Loratadine derivative from Loratadine.

Brief Protocol Outline:

-

N-Oxidation: Loratadine is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form Loratadine N-oxide.

-

Activation: The N-oxide is then reacted with an activating agent such as dimethyl sulfate to form the corresponding N-methoxypyridinium salt.

-

Cyanation: The activated salt is treated with a cyanide source. The cyanide ion attacks the pyridine ring, predominantly at the 2-position, to yield a mixture of 2-cyano and 4-cyano derivatives, which can be separated chromatographically.[6]

Conclusion

The synthesis of Loratadine from 2-cyano-3-methylpyridine is a robust and well-documented process that showcases several key organic transformations. From the strategic protection and activation via the Ritter reaction to the critical C-C bond formations through alkylation and Grignard addition, and finally the elegant intramolecular cyclization, the pathway provides an efficient route to this important pharmaceutical agent. Understanding the causality and mechanistic underpinnings of each step is crucial for process optimization, impurity control, and scaling for industrial production. While the term "2-Cyano Loratadine" may be a misnomer for the final drug, the synthesis of this specific derivative from the parent drug highlights important considerations in stability and impurity profiling during drug development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. drpress.org [drpress.org]

- 3. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 4. A Process For The Production Of Loratadine [quickcompany.in]

- 5. 79794-75-5|Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]

- 8. allindianpatents.com [allindianpatents.com]

- 9. Preparation method of loratadine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Loratadine synthesis - chemicalbook [chemicalbook.com]

The Biological & Medicinal Evolution of Cyano-Substituted Loratadine Analogues

[1]

Executive Summary

Loratadine, a second-generation tricyclic antihistamine, has long served as a cornerstone in the management of allergic rhinitis and urticaria due to its potent, selective peripheral H1 receptor antagonism.[1][2][3][4][5] However, recent medicinal chemistry campaigns have sought to expand the biological utility of the benzocycloheptapyridine scaffold beyond simple histamine blockade.[1]

This technical guide analyzes a specific and potent subclass of these modifications: Cyano-substituted Loratadine Analogues , with a primary focus on Cyanoguanidine derivatives . Unlike the parent compound, which is strictly an anti-allergic agent, these cyano-functionalized analogues have demonstrated unexpected antineoplastic (antitumor) and enhanced anti-inflammatory properties.[1] This guide details the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for evaluating these novel chemical entities.[1]

Medicinal Chemistry Rationale: The Cyano-Modification

The introduction of a nitrile (cyano) group or a cyanoguanidine moiety into the loratadine scaffold is not merely a structural variation; it is a strategic maneuver to alter the pharmacophore's electronic and solubility profile.[1]

Structural Divergence

The parent molecule, Loratadine, relies on a chloro-substituted benzocycloheptapyridine core fused to an ethyl ester-functionalized piperidine ring.[1][6] The "Cyano-substitution" typically occurs in two distinct domains:

-

Core Substitution: Direct replacement of the C8-Chlorine or C3-position with a cyano group (–CN) to modulate metabolic stability and pKa.[1]

-

N-Derivatization (Cyanoguanidine): The replacement of the ethyl carbamate group with a cyanoguanidine tail.[1] This is the most biologically significant modification, converting the drug from a pure GPCR antagonist into a cytotoxic agent capable of targeting carcinoma cells.[1]

The Pharmacological Shift

While standard Loratadine binds the H1 receptor (

-

Retention of Anti-inflammatory Activity: They suppress histamine-induced edema.[1]

-

Gain of Cytotoxicity: Long-chain cyanoguanidine derivatives (e.g., octyl-substituted) show micromolar potency against breast (MCF-7) and colon (HT-29) cancer lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific assays.[1]

Structure-Activity Relationship (SAR) Analysis

The biological significance of these analogues is heavily dependent on the alkyl chain length attached to the cyanoguanidine moiety.[1]

Key Compound: Analogue 3c

Research indicates that the lipophilicity of the N-substituent drives cytotoxicity.[1] The octyl-chain derivative (Compound 3c) is the standout candidate.[1][7][8]

Table 1: Comparative Biological Activity (Loratadine vs. Cyano-Analogue 3c)

| Feature | Loratadine (Parent) | Cyanoguanidine Analogue 3c |

| Primary Target | H1 Receptor (Antagonist) | Unknown Cytotoxic Target / H1 |

| Chemical Modification | Ethyl carbamate at N-position | |

| Cytotoxicity (MCF-7) | Inactive ( | High Potency ( |

| Anti-inflammatory | Moderate (H1 dependent) | High (Xylene-induced edema reduction) |

| Metabolic Stability | CYP450 dependent (Desloratadine) | Modified (Guanidine stability) |

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways engaged by the parent compound versus the cyano-substituted analogue.

Caption: Divergent pharmacological pathways of Loratadine versus its Cyanoguanidine Analogue (3c), highlighting the gain of cytotoxic function.[1]

Synthetic Methodology

To access these analogues, researchers must bypass the standard carbamate formation used in Loratadine synthesis.[1] The critical step involves the reaction of Desloratadine (the secondary amine core) with diphenyl cyanocarbonimidate .[1]

Synthesis Protocol (Cyanoguanidine Insertion)

Prerequisite: Start with high-purity Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine).[1]

-

Activation: Dissolve Desloratadine (1.0 eq) in anhydrous Isopropanol (IPA).

-

Reagent Addition: Add Diphenyl cyanocarbonimidate (1.1 eq) at room temperature. Stir for 4–6 hours to form the N-cyano-O-phenylisourea intermediate.

-

Aminolysis: Add the appropriate amine (e.g., octylamine for Compound 3c) (1.2 eq) directly to the reaction vessel.[1]

-

Reflux: Heat the mixture to reflux (

) for 12–24 hours. -

Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent:

95:5).[1]

Validation Checkpoint: The appearance of a strong IR absorption band at

Experimental Protocols for Biological Evaluation

To validate the biological significance of these analogues, the following assays are mandatory.

In Vitro Cytotoxicity Assay (SRB Method)

This protocol measures the antiproliferative effect of the cyano-analogues against cancer cell lines.[1]

-

Control: 5-Fluorouracil (5-FU).[1]

-

Procedure:

-

Seed cells in 96-well plates (

cells/well) and incubate for 24h. -

Add test compounds (dissolved in DMSO) at graded concentrations (

). -

Incubate for 48 hours at

/ -

Fixation: Add cold TCA (10% final concentration) for 1 hour at

. -

Staining: Wash and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.[1]

-

Quantification: Solubilize bound dye with 10 mM Tris base and read OD at 515 nm.

-

Calculation: Determine

using non-linear regression.

-

In Vivo Anti-Inflammatory Assay (Xylene Ear Edema)

This assay confirms that the cyano-modification does not abolish the anti-inflammatory utility of the scaffold.[1]

Future Outlook & Clinical Relevance

The cyano-substituted loratadine analogues represent a "repurposing" of a classic antihistamine scaffold.[1] The biological significance lies in the cyanoguanidine tail , which transforms a passive H1 antagonist into an active cytotoxic agent.[1]

-

Oncology: Potential as adjuvant therapy for inflammation-driven cancers (e.g., colitis-associated colorectal cancer).[1]

-

Safety: Preliminary data suggests these analogues lack the COX-1/2 inhibition associated with NSAIDs, potentially offering a safer anti-inflammatory profile for gastric health.[1]

References

-

Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. Source: Bioorganic & Medicinal Chemistry Letters (2012) Significance: Primary source for antitumor activity and synthesis of Compound 3c.

-

Loratadine: A Review of its Pharmacology and Clinical Use. Source: Drugs (1989) Significance: Baseline pharmacological data for the parent compound.

-

Synthesis and antihistamine evaluations of novel loratadine analogues. Source: Bioorganic & Medicinal Chemistry Letters (2011) Significance: SAR data on structural modifications of the loratadine core. [9]

-

Desloratadine: A Review of its Pharmacokinetics and Pharmacology. Source: Clinical Pharmacokinetics (2002) Significance: Data on the metabolite scaffold used as the precursor for cyano-analogues. [1]

Sources

- 1. Desloratadine - Wikipedia [en.wikipedia.org]

- 2. drpress.org [drpress.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 6. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antihistamine evaluations of novel loratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Second-Generation Antihistamine: A Technical Guide to the Discovery and History of 2-Cyano Loratadine

Foreword: The Strategic Imperative for a Non-Sedating Antihistamine

The advent of second-generation antihistamines marked a paradigm shift in the management of allergic rhinitis and urticaria. The first-generation agents, while effective, were often limited by their sedative effects, stemming from their ability to cross the blood-brain barrier. This clinical need for a potent, long-acting, and non-sedating antihistamine drove the extensive research and development efforts at Schering-Plough in the late 1970s and early 1980s, which ultimately culminated in the discovery of Loratadine. This guide delves into the pivotal role of a key synthetic intermediate, 2-Cyano Loratadine, chemically known as 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, in the successful synthesis of this blockbuster drug. We will explore its discovery, synthesis, and the chemical ingenuity that positioned it as a cornerstone in the manufacturing of Loratadine.

The Strategic Design of the Loratadine Synthesis: The Emergence of 2-Cyano Loratadine

The synthesis of Loratadine, a complex tricyclic molecule, required a strategic and convergent approach. The core of this strategy revolved around the construction of the dibenzocyclohepta[1,2-b]pyridine ring system. The synthetic route, pioneered by Schering-Plough, ingeniously utilized 2-cyano-3-methylpyridine as a readily available starting material. This choice was instrumental as the cyano and methyl groups at the 2 and 3 positions of the pyridine ring, respectively, served as versatile handles for the subsequent chemical transformations.

The journey from 2-cyano-3-methylpyridine to Loratadine involves a multi-step process, and within this elegant synthetic cascade, 2-Cyano Loratadine emerges as a crucial intermediate. Its formation represents a key juncture where the pyridine core is appropriately functionalized, paving the way for the final cyclization and introduction of the piperidine moiety.

Synthesis of 2-Cyano Loratadine: A Tale of Two Routes

The preparation of 2-Cyano Loratadine can be approached through two primary synthetic routes, both of which have been documented in the scientific and patent literature.

Route A: Dehydration of a Carboxamide Precursor

This is a widely cited and robust method for the synthesis of 2-Cyano Loratadine. The key transformation is the dehydration of the corresponding carboxamide, 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide.

Experimental Protocol:

Step 1: Synthesis of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide

This precursor is typically synthesized via a multi-step sequence starting from 2-cyano-3-methylpyridine, which includes a Ritter reaction to introduce the N-(1,1-dimethylethyl) carboxamide group, followed by alkylation with m-chlorobenzyl chloride.

Step 2: Dehydration to 2-Cyano Loratadine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (1.0 equivalent) in phosphorus oxychloride (POCl₃, approximately 10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture into a beaker containing crushed ice and water to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH reaches 7-8. Maintain the temperature below 30 °C during neutralization by using an ice bath.

-

Isolation: The product, 2-Cyano Loratadine, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield a white to off-white crystalline solid.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent. The mechanism involves the activation of the amide oxygen by phosphorylation, converting the hydroxyl group of the amide tautomer into a good leaving group. Subsequent elimination, facilitated by the pyridine nitrogen, leads to the formation of the nitrile.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the dehydration reaction.

-

Quenching with Ice/Water: This step is crucial for the safe decomposition of the highly reactive excess POCl₃.

-

Neutralization: This step is essential to bring the product out of its protonated form and facilitate its precipitation from the aqueous solution.

Reaction Mechanism: Dehydration with POCl₃

Caption: Dehydration of the amide precursor using POCl₃.

Route B: Condensation and Reduction

An alternative route involves the condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde, followed by reduction of the resulting vinyl intermediate.

Experimental Protocol:

Step 1: Condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde

-

Reaction Setup: In a suitable solvent such as toluene or dimethylformamide (DMF), dissolve 2-cyano-3-methylpyridine (1.0 equivalent) and 3-chlorobenzaldehyde (1.0-1.2 equivalents).

-

Base Addition: Add a base, such as potassium tert-butoxide or sodium methoxide (1.0-1.5 equivalents), portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile.

Step 2: Reduction of the Vinyl Intermediate

-

Reaction Setup: Dissolve the vinyl intermediate from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously until the uptake of hydrogen ceases.

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 2-Cyano Loratadine.

Causality of Experimental Choices:

-

Base-catalyzed Condensation: The base deprotonates the methyl group of 2-cyano-3-methylpyridine, generating a nucleophilic carbanion that attacks the carbonyl carbon of 3-chlorobenzaldehyde.

-

Catalytic Hydrogenation: This is a standard and efficient method for the reduction of a carbon-carbon double bond to a single bond.

Synthetic Pathway Overview

Caption: Alternative synthesis of 2-Cyano Loratadine.

Physicochemical and Analytical Profile

A comprehensive understanding of the physicochemical properties of 2-Cyano Loratadine is essential for its proper handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source |

| Chemical Name | 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile | [1][2] |

| CAS Number | 31255-57-9 | [2] |

| Molecular Formula | C₁₄H₁₁ClN₂ | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 71-73 °C | [2] |

| Solubility | Soluble in methanol, DMSO | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

Spectroscopic Data (Representative):

While a comprehensive, publicly available dataset with full assignments is limited, the following represents typical expected spectroscopic characteristics based on the structure:

-

¹H NMR: Signals corresponding to the aromatic protons of the chlorophenyl and pyridine rings, as well as the aliphatic protons of the ethyl bridge.

-

¹³C NMR: Resonances for the aromatic and aliphatic carbons, with the nitrile carbon appearing in the characteristic downfield region (around 115-120 ppm).

-

IR (Infrared Spectroscopy): A strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

The crystallographic data from Li et al. (2005) provides precise bond lengths and angles, confirming the molecular structure and stereochemistry.[1]

Historical Perspective and Role in Drug Development

The history of 2-Cyano Loratadine is intrinsically linked to the development of Loratadine by Schering-Plough. Loratadine was first patented in 1981 (U.S. Patent 4,282,233), which marked the beginning of its journey to becoming a globally recognized antihistamine. The synthetic routes described in the early patents and subsequent scientific literature highlight the importance of intermediates like 2-Cyano Loratadine.

The development of a commercially viable and scalable synthesis was a significant achievement. The choice of the synthetic pathway, and therefore the necessity of 2-Cyano Loratadine, was likely driven by several factors:

-

Availability and cost of starting materials: 2-cyano-3-methylpyridine was a relatively accessible starting material.

-

Robustness and scalability of the reactions: The chemical transformations involved were amenable to large-scale industrial production.

-

Control over impurity profile: A well-defined synthetic route allows for better control and minimization of process-related impurities in the final active pharmaceutical ingredient (API).

The discovery and optimization of the synthesis of 2-Cyano Loratadine were therefore critical milestones in bringing Loratadine to the market. It stands as a testament to the ingenuity of process chemists in designing elegant and efficient synthetic strategies for complex pharmaceutical molecules.

Conclusion: An Unsung Hero in the Loratadine Story

While Loratadine rightfully takes the spotlight as a groundbreaking second-generation antihistamine, the journey of its creation is a story of meticulous chemical design and process optimization. 2-Cyano Loratadine, though an intermediate, plays a starring role in this narrative. Its synthesis represents a key strategic step that enabled the efficient construction of the complex tricyclic core of Loratadine. This technical guide has illuminated the discovery, synthesis, and critical importance of 2-Cyano Loratadine, offering a deeper appreciation for the intricate science behind the development of modern pharmaceuticals.

References

-

Li, X.-P., Chen, H.-Y., Wang, X.-M., Zhou, C.-X., & Zhao, Y. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1810–o1811. [Link]

Sources

Methodological & Application

Application Note: Preparation, Characterization, and Analytical Use of 2-Cyano Loratadine Reference Standard

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Loratadine. It addresses the specific requirement for 2-Cyano Loratadine (CAS 860010-31-7) , a critical impurity and reference standard used to validate the purity of Loratadine API and formulations.[1]

Introduction & Scientific Rationale

In the rigorous quality control of Loratadine (a second-generation antihistamine), the identification of pyridine-ring substituted impurities is mandated by ICH Q3A/B guidelines. 2-Cyano Loratadine (Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a specific structural analog where a nitrile group is introduced at the ortho-position of the pyridine nitrogen.

Origin & Significance: This impurity typically arises via oxidative activation of the pyridine ring followed by nucleophilic attack by cyanide traces or during specific synthetic routes involving cyanopyridine intermediates (Ritter reaction pathways). Its presence alters the basicity and lipophilicity of the parent drug, necessitating a specific HPLC resolution window.

Molecular Identity[1][2][3][4]

-

Molecular Formula:

[1][4] -

Molecular Weight: 407.89 g/mol [4]

-

Key Functional Group: Nitrile (-C≡N) on the pyridine ring.

Synthesis Protocol: The Reissert-Henze Pathway

While many labs purchase this standard, in situ preparation or custom synthesis is often required for structure elucidation studies. The most reliable route to 2-Cyano Loratadine is the Reissert-Henze reaction , utilizing Loratadine N-Oxide as the activated intermediate.

Mechanistic Pathway

The synthesis exploits the electrophilicity of the N-oxide oxygen. Activation with an acylating agent (e.g., dimethyl sulfate or benzoyl chloride) creates a reactive cation, which undergoes nucleophilic attack by cyanide at the 2-position (alpha to nitrogen), followed by elimination of the leaving group to restore aromaticity.

Step-by-Step Preparation Protocol

Safety Warning: Cyanide reagents (TMSCN/KCN) are highly toxic. Perform all operations in a functioning fume hood with appropriate cyanide antidote kits available.

Stage 1: Activation (N-Oxidation)

-

Dissolution: Dissolve 1.0 g (2.61 mmol) of Loratadine Standard in 10 mL of Dichloromethane (DCM).

-

Oxidation: Cool to 0°C. Add 1.1 equivalents of m-chloroperoxybenzoic acid (mCPBA) dropwise.

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). The N-oxide is more polar (lower

) than Loratadine. -

Workup: Wash with 10%

to remove m-chlorobenzoic acid byproduct. Dry organic layer over

Stage 2: Cyanation (Reissert-Henze)

-

Setup: Dissolve the crude N-oxide (approx. 1.0 g) in 10 mL anhydrous Acetonitrile under Nitrogen atmosphere.

-

Reagent Addition: Add 1.5 equivalents of Trimethylsilyl cyanide (TMSCN) .

-

Activation: Slowly add 1.2 equivalents of Dimethylcarbamoyl chloride (or Benzoyl chloride) at 0°C. This activates the N-oxide oxygen.

-

Heating: Allow to warm to room temperature and stir for 12–24 hours. The solution typically darkens.

-

Quench: Quench carefully with saturated

solution. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine.

Stage 3: Purification

-

Flash Chromatography: Use silica gel (230-400 mesh).

-

Gradient: Start with Hexane:Ethyl Acetate (90:10) and increase polarity to (70:30).

-

Isolation: 2-Cyano Loratadine typically elutes before the N-oxide but after unreacted Loratadine due to the dipole change introduced by the nitrile group.

Characterization & Qualification

To certify the synthesized material as a Reference Standard , it must meet specific spectral criteria.

| Technique | Expected Signal / Observation | Mechanistic Explanation |

| IR Spectroscopy | ~2230 cm⁻¹ (Sharp, Weak) | Characteristic stretching vibration of the Nitrile (-C≡N) group conjugated to the aromatic ring. |

| ¹H-NMR (CDCl₃) | Loss of H-2 Signal | The proton at the 2-position of the pyridine ring (usually ~8.4 ppm in Loratadine) disappears. |

| ¹H-NMR (Shift) | Downfield Shift of H-3/H-4 | Adjacent protons shift due to the electron-withdrawing nature of the cyano group. |

| Mass Spectrometry | m/z 408 [M+H]⁺ | Mass increase of +25 Da relative to Loratadine (383 Da) corresponding to substitution of H (1) with CN (26). |

Analytical Application: HPLC Method

This method separates 2-Cyano Loratadine from the parent drug and other oxidative impurities (e.g., Loratadine N-Oxide, Desloratadine).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters Symmetry),

mm, 3.5 µm. -

Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water (Buffer).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 30°C.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic Hold |

| 20.0 | 20 | 80 | Linear Gradient |

| 25.0 | 20 | 80 | Wash |

| 26.0 | 80 | 20 | Re-equilibration |

System Suitability & Retention Logic

The 2-Cyano group is electron-withdrawing, which reduces the electron density on the pyridine nitrogen. This lowers the pKa of the molecule compared to Loratadine.

-

Loratadine: Elutes later (more lipophilic).

-

2-Cyano Loratadine: Elutes slightly earlier or close to Loratadine depending on pH, but the cyano group adds significant dipole moment, often reducing retention on C18 compared to the purely hydrophobic parent.

Storage and Handling

-

Storage: Store at -20°C under Argon or Nitrogen. Nitriles can be susceptible to hydrolysis to amides/acids under extreme pH or moisture over long periods.

-

Solution Stability: Stable in Acetonitrile/Water mixtures for 48 hours at 4°C. Avoid prolonged exposure to strong acidic buffers which may hydrolyze the ester or nitrile.

References

-

Sigma-Aldrich. Loratadine Impurity Standards and Reference Materials.Link

-

BOC Sciences. 2-Cyano Loratadine Product Information (CAS 860010-31-7).[1][2][6]

-

Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.[8] (Discusses pyridine ring functionalization logic). Link

-

SynThink Research Chemicals. Loratadine Cyano Impurity (Intermediate CAS 31255-57-9) vs API Impurity.Link

-

Veeprho. Loratadine Impurity Profiling and Standards.Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Loratadine | CAS#:79794-75-5 | Chemsrc [chemsrc.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. Loratadine | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

analytical method validation for 2-Cyano Loratadine assay

Application Note: High-Resolution HPLC Assay and Validation for 2-Cyano Loratadine

Abstract

This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Cyano Loratadine (CAS: 860010-31-7), a critical process-related impurity and degradation product of the antihistamine Loratadine. Unlike standard compendial methods that focus on the active pharmaceutical ingredient (API), this protocol is optimized specifically for the resolution of the cyano-derivative from the parent compound and other known impurities (e.g., Desloratadine, Impurity B). The validation framework adheres strictly to ICH Q2(R2) guidelines, ensuring the method’s suitability for routine quality control and stability testing.

Part 1: Chemical Context & Method Strategy

1.1 The Analyte: 2-Cyano Loratadine [1]

-

Chemical Structure: A cyano-substituted derivative of Loratadine, typically formed under oxidative stress or during the cyanation steps in specific synthetic routes.

-

Molecular Formula: C

H -

Chromatographic Challenge: The cyano group (-CN) adds polarity but lacks the hydrogen-bonding capability of the parent amine, leading to potential co-elution with the main peak if the mobile phase pH is not optimized.

1.2 Method Development Logic (Expertise Pillar)

-

Stationary Phase Selection: A C8 (Octylsilane) column is selected over the traditional C18. Loratadine and its derivatives are highly hydrophobic tricyclic compounds. A C18 column often results in excessive retention times (>40 mins). The C8 phase provides adequate hydrophobic selectivity while reducing run time and improving peak symmetry for the basic nitrogen atoms.

-

Mobile Phase Architecture: A Phosphate Buffer (pH 2.5) is critical. At this pH, the basic piperidine nitrogen is fully protonated, preventing secondary interactions with residual silanols on the column, which eliminates peak tailing.

-

Detection: UV detection at 254 nm is chosen as the isosbestic point for the tricyclic ring system, ensuring consistent response factors between the impurity and the parent drug.

Part 2: Instrumental Protocol

2.1 Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC/UHPLC with PDA/UV Detector |

| Column | Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm (or equivalent) |

| Column Temp | 30°C ± 2°C |

| Flow Rate | 1.2 mL/min |

| Injection Vol | 20 µL |

| Detection | UV @ 254 nm |

| Run Time | 25 Minutes |

2.2 Mobile Phase Composition

-

Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 2.5 with Orthophosphoric Acid (85%). Filter through 0.45 µm nylon membrane.[2] -

Mobile Phase A: Buffer pH 2.5

-

Mobile Phase B: Acetonitrile (HPLC Grade)

2.3 Gradient Program The gradient is designed to elute the polar degradants early, followed by 2-Cyano Loratadine, and finally the highly retained parent Loratadine.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Equilibration |

| 5.0 | 70 | 30 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Ramp |

| 20.0 | 40 | 60 | Impurity Elution |

| 21.0 | 70 | 30 | Re-equilibration |

| 25.0 | 70 | 30 | Stop |

Part 3: Validation Workflow (ICH Q2(R2))

This validation protocol demonstrates that the method is suitable for its intended purpose: quantifying 2-Cyano Loratadine in the presence of the API.

Specificity (Stress Testing)

-

Objective: Prove unequivocal assessment of the analyte.

-

Protocol: Inject individual standards of Loratadine, 2-Cyano Loratadine, and a "Spiked Sample" mixture.

-

Acceptance Criteria:

-

Resolution (

) between 2-Cyano Loratadine and nearest peak > 2.0. -

Peak purity index (using PDA) > 99.0% (no co-eluting peaks).

-

Linearity & Range

-

Protocol: Prepare a stock solution of 2-Cyano Loratadine (0.1 mg/mL). Dilute to 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target limit (usually 0.15% of API concentration).

-

Data Analysis: Plot Concentration (x) vs. Peak Area (y).

-

Acceptance Criteria:

-

Correlation Coefficient (

) -

Y-intercept bias

2.0% of the response at 100% level.

-

Accuracy (Recovery)

-

Protocol: Spike 2-Cyano Loratadine into a placebo matrix + Loratadine API at three levels: 50%, 100%, and 150% of the specification limit. Perform in triplicate.

-

Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Precision

-

System Precision: 6 injections of standard solution. RSD

2.0%. -

Method Precision: 6 independent preparations of the spiked sample. RSD

5.0% (for impurities).

Limit of Detection (LOD) & Quantitation (LOQ)

-

Method: Based on Signal-to-Noise (S/N) ratio.

-

LOD: Concentration resulting in S/N

3:1. -

LOQ: Concentration resulting in S/N

10:1.

Part 4: Visualization & Logic Flows

Validation Decision Tree

This diagram illustrates the logical flow of the validation process, ensuring no step is skipped and failures are addressed immediately.

Caption: Figure 1: Step-wise validation workflow adhering to ICH Q2(R2) guidelines. Critical decision points ensure method capability before proceeding.

Troubleshooting Logic: Peak Tailing

A common issue with Loratadine assays is peak tailing due to the basic nitrogen. This logic tree guides the analyst through resolution.

Caption: Figure 2: Troubleshooting logic for resolving peak tailing, a common issue in Loratadine impurity analysis.

Part 5: System Suitability Criteria (Self-Validating System)

To ensure the method remains valid during routine use, the following System Suitability Test (SST) must be passed before any sample analysis:

-

Theoretical Plates (N): NLT 5,000 for the 2-Cyano Loratadine peak.

-

Tailing Factor (T): NMT 1.5.

-

Resolution (

): NLT 2.0 between 2-Cyano Loratadine and Loratadine API. -

Precision: RSD of 6 replicate injections of the standard

2.0%.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

-

PubChem. (2023). Loratadine Compound Summary. National Center for Biotechnology Information. [Link]

-

Rupérez, F. J., et al. (2002).[2] LC determination of loratadine and related impurities.[2][5] Journal of Pharmaceutical and Biomedical Analysis.[2] [Link]

Sources

purification of 2-Cyano Loratadine by column chromatography

Application Note: High-Purity Isolation of N-Cyano Loratadine Intermediate by Flash Column Chromatography

Abstract

This application note details the purification protocol for 8-Chloro-6,11-dihydro-11-(1-cyano-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine , commonly referred to in process chemistry as "N-Cyano Loratadine" or the "Cyano-Intermediate." This compound is a critical precursor in the Von Braun degradation pathway used to synthesize Desloratadine and specific Loratadine derivatives.[1]

Note on Nomenclature: While "2-Cyano Loratadine" is occasionally used colloquially, it typically refers to this N-cyano tricyclic intermediate.[1] This protocol addresses the separation of this lipophilic intermediate from the more polar N-methyl precursor and the ketone degradation product (Impurity B).

Part 1: Chemical Context & The Separation Challenge

The Synthetic Pathway

The target molecule is generated via the Von Braun reaction , where the N-methyl precursor (N-Methyl Loratadine) is treated with cyanogen bromide (CNBr).[1] This converts the tertiary amine into a cyanamide (the target).

-

Starting Material: N-Methyl Loratadine (Basic/Polar)[1]

-

Major Impurity: Loratadine Impurity B (Ketone, Neutral)

-

Side Product: Brominated by-products (if reaction is uncontrolled)[1]

The Chromatographic Challenge

The separation challenge lies in the basicity of the pyridine ring present in the tricyclic core. Standard silica gel is acidic (

Key Strategy: Although the N-cyano group reduces the basicity of the piperidine nitrogen, the pyridine ring remains active. The protocol requires a base-modified mobile phase or neutralized silica to ensure sharp peak shape and high recovery.[1]

Part 2: Pre-Purification Analytics & Method Development

Before preparative separation, Thin Layer Chromatography (TLC) is mandatory to define the solvent window.

Table 1: TLC Screening Parameters

| Parameter | Condition A (Non-Polar) | Condition B (Polar) |

| Solvent System | Hexane : Ethyl Acetate (7:[1]3) | Dichloromethane : Methanol (95:[1]5) |

| Modifier | 1% Triethylamine (TEA) | 0.5% Ammonia (aq) |

| Target Rf (N-Cyano) | ~0.4 - 0.5 | ~0.8 (Too high for separation) |

| Impurity B (Ketone) | ~0.5 - 0.6 | ~0.9 |

| Start Material (Amine) | < 0.1 (Stays at baseline) | ~0.3 |

Expert Insight: The N-Cyano intermediate is significantly less polar than the starting N-methyl amine.[1] Therefore, a gradient starting with high non-polar strength (Hexane) is most effective to elute the target while retaining the unreacted amine on the column.

Part 3: Detailed Purification Protocol

Equipment & Reagents

-

Stationary Phase: Spherical Silica Gel, 40–63 µm particle size, 60 Å pore size.[1]

-

Column: Flash cartridge (e.g., 40g for 2g crude load).

-

Mobile Phase A: n-Hexane (HPLC Grade).[1]

-

Mobile Phase B: Ethyl Acetate (HPLC Grade).[1]

-

Modifier: Triethylamine (TEA).[1] Crucial: Pre-rinse column with 1% TEA in Hexane to deactivate silica silanols.

Sample Preparation

-

Dissolve crude reaction mixture in minimal Dichloromethane (DCM) .

-

Solid Load Technique (Recommended): Add silica gel (ratio 1:2 sample:silica) to the DCM solution. Evaporate solvent under vacuum until a free-flowing powder remains.[1]

-

Load the powder into a solid load cartridge to prevent band broadening.

Gradient Method

-

Flow Rate: 30–40 mL/min (for 40g column).[1]

-

Detection: UV @ 254 nm (primary) and 280 nm.

Table 2: Gradient Profile

| Time (CV*) | % Mobile Phase B (EtOAc) | Event / Elution Expected |

| 0.0 - 2.0 | 5% | Equilibration & Void Volume |

| 2.0 - 5.0 | 5% -> 15% | Elution of Non-polar impurities (Ketone/Impurity B)[1] |

| 5.0 - 12.0 | 15% -> 35% | Elution of Target (N-Cyano Loratadine) |

| 12.0 - 15.0 | 35% -> 100% | Wash (Elution of unreacted N-Methyl precursor) |

| 15.0 - 17.0 | 100% | Column Flush |

*CV = Column Volumes[1]

Fraction Collection Logic

-

Impurity B (Ketone): Elutes first. Collect if recovery is needed for reference standards.[1]

-

Target (N-Cyano): Elutes as the major peak.

-

Critical Check: If the peak tails significantly, inject a bolus of 5% TEA/EtOAc to sharpen the elution.

-

-

Post-Run: The starting material (N-methyl) is highly polar/basic.[1] It may require 10% MeOH/DCM to fully strip from the column if not eluted by 100% EtOAc.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and purification workflow for the N-Cyano intermediate.

Figure 1: Purification workflow from crude synthesis to isolated N-Cyano intermediate.

Part 5: Post-Purification & Validation

Once fractions are collected and solvent is evaporated (keep bath temp < 40°C to prevent thermal degradation), validate purity using Reverse Phase HPLC.

Validation Protocol (HPLC):

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Acetonitrile : Buffer (0.01M KH₂PO₄, pH 3.[1]0) [60:40].[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Rationale: The acidic pH suppresses silanol activity on the C18 column, ensuring sharp peaks for the basic pyridine moiety.

Part 6: Troubleshooting & Expert Tips

-

Problem: Co-elution of Ketone (Impurity B) and N-Cyano.

-

Cause: Gradient is too steep.[1]

-

Solution: Hold the gradient isocratic at 10% EtOAc for 3 CVs before ramping.

-

-

Problem: Broad/Tailing Peaks.

-

Cause: Interaction between the pyridine ring and acidic silica silanols.

-

Solution: Increase TEA modifier to 1.5% or switch to "Amine-functionalized Silica" cartridges (NH2-Silica), which require no modifier.[1]

-

-

Safety Note: Cyanogen bromide (used to make the target) is highly toxic. Ensure the crude material is fully quenched and free of residual CNBr before rotary evaporation to prevent releasing toxic vapors.

References

-

Schering Corp. (1981).[1] 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine and its salts. US Patent 4,282,233.[1][3] Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9816260, Loratadine Impurity B. Link[1]

-

European Pharmacopoeia (Ph.[1] Eur.). Loratadine Monograph: Impurity Analysis. (Standard reference for Impurity B and related substances).[4][5]

-

LGC Standards. Descarboethoxyloratadine (Desloratadine) and Related Impurities. Link

Sources

- 1. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 4. store.usp.org [store.usp.org]

- 5. Loratadine EP Impurity B | 31251-41-9 | SynZeal [synzeal.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyano Loratadine Synthesis

Welcome to the technical support center for the synthesis of 2-Cyano Loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges in this critical synthetic step. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and enhance the purity of your target compound. 2-Cyano Loratadine is a key intermediate in the synthesis of the non-sedating antihistamine, Loratadine.[] Controlling the purity of this intermediate is paramount for the quality of the final active pharmaceutical ingredient.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that may arise during the synthesis of 2-Cyano Loratadine, particularly via the common route involving the cyanation of Loratadine N-oxide.

Problem 1: Significant Formation of 4-Cyano Loratadine Isomer

Q: My reaction is producing a significant amount of the 4-cyano loratadine isomer, which is difficult to separate from the desired 2-cyano product. How can I improve the regioselectivity of the cyanation reaction?

A: The formation of the 4-cyano isomer is an inherent challenge in the cyanation of activated pyridine N-oxides, as the cyanide nucleophile can attack both the C2 and C4 positions of the pyridine ring.[2] While complete elimination of the 4-cyano byproduct is difficult, its formation can be minimized by carefully controlling the reaction conditions.

Causality and Mechanistic Insights:

The cyanation of Loratadine N-oxide typically proceeds via a Reissert-Henze type reaction. The N-oxide is first activated by an electrophilic reagent (e.g., dimethyl sulfate or a chloroformate) to form a highly reactive N-alkoxy or N-acyloxypyridinium salt. The cyanide ion then attacks the electron-deficient C2 and C4 positions. The ratio of the 2- and 4-isomers is influenced by both steric and electronic factors.

dot

Caption: Hydrolysis pathway of 2-Cyano Loratadine.

Troubleshooting Protocol:

-

Aqueous Workup pH Control: During the aqueous workup, it is crucial to maintain a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions, as these will accelerate the hydrolysis of the nitrile. If an acid or base wash is necessary, perform it quickly and at a low temperature.

-

Anhydrous Conditions: Ensure that all solvents and reagents used in the reaction and purification steps are anhydrous, unless water is a necessary component of a specific step. Moisture can lead to slow hydrolysis over time.

-

Purification Method: When using column chromatography, ensure the silica gel is neutral and has not been treated with acid or base. The choice of eluent should also be considered; avoid highly acidic or basic mobile phases.

-

Storage: Store the purified 2-Cyano Loratadine in a cool, dry, and inert atmosphere to prevent degradation over time.

| Parameter | Recommendation | Rationale |

| Workup pH | Neutral or slightly acidic | Avoids acid/base catalyzed hydrolysis |

| Reagents/Solvents | Anhydrous | Minimizes water for hydrolysis |

| Chromatography | Neutral stationary phase | Prevents on-column degradation |

| Storage | Cool, dry, inert atmosphere | Ensures long-term stability |

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-Cyano Loratadine?

A1: A common and effective method for synthesizing 2-Cyano Loratadine starts from Loratadine. [2]The process involves two main steps:

-

N-Oxidation: Loratadine is oxidized to Loratadine N-oxide, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. [2][3][4]2. Cyanation: The Loratadine N-oxide is then activated and reacted with a cyanide source to introduce the cyano group onto the pyridine ring, yielding a mixture of 2-Cyano and 4-Cyano Loratadine. [2] Q2: How can I effectively separate 2-Cyano Loratadine from the 4-Cyano isomer?

A2: The separation of the 2- and 4-cyano isomers is typically achieved using column chromatography. [2]Due to the difference in the position of the cyano group, the two isomers will have slightly different polarities and affinities for the stationary phase.

Experimental Protocol for Chromatographic Separation:

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The exact ratio will need to be optimized based on the specific batch and the desired separation. A gradient elution may be beneficial.

-

Detection: The fractions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and collect the fractions containing the pure 2-cyano isomer.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of 2-Cyano Loratadine?

A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. [5][6]A well-developed HPLC method can effectively separate the starting material (Loratadine N-oxide), the desired product (2-Cyano Loratadine), and the major byproducts (4-Cyano Loratadine, and any hydrolysis products).

Key HPLC Method Parameters:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution program is often necessary to achieve good separation of all components.

-

Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm) is suitable for detecting the aromatic nature of these compounds.

Q4: Are there any other potential byproducts I should be aware of?

A4: Besides the 4-cyano isomer and hydrolysis products, another potential byproduct is the deacylated piperidine derivative. This can occur if the ethyl carbamate group on the piperidine ring is cleaved under harsh reaction conditions. [2]This would result in a secondary amine, which could potentially undergo further side reactions. Monitoring for this impurity by HPLC is also recommended.

References

-

Singh, P., & Dhakarey, R. (2009). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. ResearchGate. Available at: [Link]

-

Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC. Available at: [Link]

-

Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Semantic Scholar. Available at: [Link]

-

Yue, W., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances. Available at: [Link]

- CN112341433A - A kind of preparation method of loratadine. Google Patents.

-

Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (2024). ResearchGate. Available at: [Link]

- CN113943268A - Preparation method of loratadine key intermediate. Google Patents.

-

Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. (2021). PMC. Available at: [Link]

- WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates. Google Patents.

-

Vorbrüggen, H., & Krolikiewicz, K. (1981). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. Available at: [Link]

-

The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Available at: [Link]

-

The identification and the quantitative determination of loratadine by the HPLC method. (2018). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Nitrile to Amide - Common Conditions. (n.d.). Chemistry Steps. Available at: [Link]

-

Hypochlorination of Loratadine: Chemical identification and ecotoxicological effects of derivative byproducts. (2025). Science of The Total Environment. Available at: [Link]

-

The identification and the quantitative determination of loratadine by the HPLC method. (2018). ResearchGate. Available at: [Link]

-

α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. (2016). ResearchGate. Available at: [Link]

-

A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2012). PMC. Available at: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). Molecules. Available at: [Link]

-

Hypochlorination of Loratadine: Chemical identification and ecotoxicological effects of derivative byproducts. (2025). ResearchGate. Available at: [Link]

-

Converting Nitriles to Amides. (n.d.). Chemistry Steps. Available at: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). ResearchGate. Available at: [Link]

- CN106478595B - Loratadine crystal form and preparation method and use thereof. Google Patents.

-

Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. (2000). ResearchGate. Available at: [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2010). Journal of the Korean Chemical Society. Available at: [Link]

-

Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. (2013). PMC. Available at: [Link]

-

Loratadine N-Oxide Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.. Available at: [Link]

Sources

Technical Support Center: High-Sensitivity Analysis of 2-Cyano Loratadine

[1][2]

Subject: Enhancing Detection Sensitivity for Trace Levels of 2-Cyano Loratadine Analyte ID: 2-Cyano Loratadine (CAS: 860010-31-7) Primary Challenge: Reduced ionization efficiency due to electron-withdrawing nitrile substitution.[1][]

Analyte Profile & Mechanistic Origin

To detect trace levels, you must first understand the molecule's behavior.[3] 2-Cyano Loratadine is typically formed via the Reissert-Henze reaction , where Loratadine N-Oxide reacts with a cyanide source.[1]

-

Chemical Consequence: The introduction of a cyano group (-C≡N) at the 2-position of the pyridine ring is strongly electron-withdrawing.[1]

-

Ionization Impact: This substitution significantly lowers the pKa of the pyridine nitrogen compared to the parent Loratadine. In positive ESI (Electrospray Ionization), this results in suppressed protonation , making the molecule harder to ionize than the parent drug.[3]

-

Isomeric Complexity: The synthesis/degradation pathway typically yields a mixture of 2-Cyano (major product, ~80%) and 4-Cyano Loratadine (minor product, ~20%). Your method must chromatographically resolve these regioisomers.

Pathway Visualization: Impurity Formation

The following diagram illustrates the origin of the impurity, critical for understanding where it appears in your process.[3]

Figure 1: Formation pathway of Cyano-Loratadine impurities via N-Oxide intermediate.[1][]

Method Development: High-Sensitivity Protocol

A. Mass Spectrometry (LC-MS/MS) Parameters

Because the cyano group reduces basicity, standard "generic" source settings often fail.[3] You must drive ionization aggressively.[3]

| Parameter | Recommended Setting | Technical Rationale |

| Ionization Mode | ESI Positive (+) | Despite lower pKa, ESI+ remains more sensitive than APCI for this structure.[1][][3] |

| Capillary Voltage | High (4.5 – 5.5 kV) | Higher voltage is required to overcome the reduced proton affinity caused by the cyano group.[1][][3] |

| Source Temp | 500°C - 600°C | High heat assists desolvation, critical for compounds with lower surface activity.[1][][3] |

| Precursor Ion | 408.1 m/z [M+H]+ | Shifted +25 Da from Loratadine (383) due to substitution of H (1) with CN (26).[1][][3] |

| Quantifier Ion | 362.1 m/z | Loss of ethanol (46 Da) from the ethyl carbamate tail.[1][][3] This is the most stable fragment.[3] |

| Qualifier Ion | 335.1 m/z | Loss of the ethyl carbamate group entirely (73 Da).[1][][3] |

B. Chromatographic Separation Strategy

Separating the 2-Cyano and 4-Cyano isomers is critical for regulatory compliance. A standard C18 column often fails to resolve these positional isomers due to their identical hydrophobicity.[3]

-

Recommended Column: Biphenyl or Phenyl-Hexyl (1.7 µm or 2.6 µm particle size).

-

Mechanism: The pi-pi interactions between the phenyl stationary phase and the pyridine ring of the analyte are sensitive to the position of the electron-withdrawing cyano group, offering superior selectivity over C18.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

B: Acetonitrile (Methanol can cause peak broadening for this analyte).

-

Note: The ammonium formate is essential. It acts as a proton donor in the gas phase, boosting the ionization of the weakly basic cyano-pyridine.[3]

-

Sample Preparation (The "Hidden" Sensitivity Killer)

Direct protein precipitation often leaves significant matrix effects that suppress the already weak signal of 2-Cyano Loratadine.

Protocol: Liquid-Liquid Extraction (LLE) with pH Modification

-

Alkalize: Add 50 µL of 0.1 M NaOH to 200 µL of plasma/sample. (Target pH > 10 to ensure the molecule is neutral).[3]

-

Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20) .

-

Why? Chlorinated solvents (DCM) often extract too much matrix noise.[3] MTBE provides cleaner extracts for Loratadine derivatives.

-

-

Agitate & Centrifuge: Vortex 5 min, Centrifuge 10 min at 4000g.

-

Reconstitute: Evaporate the organic layer and reconstitute in high-organic mobile phase (e.g., 40:60 Water:ACN).

-

Critical Step: Do not reconstitute in 100% aqueous.[3] The solubility of 2-Cyano Loratadine is lower than Loratadine; it may crash out or adsorb to the vial walls in pure water.

-

Troubleshooting Guide & FAQs

Q1: I see a peak at the correct mass (408 m/z), but it has a "shoulder" or double peak. What is this?

Diagnosis: You are likely seeing the separation of 2-Cyano Loratadine and 4-Cyano Loratadine .[1][4] Solution:

-

Do not integrate them together.[3] The 2-Cyano isomer is usually the larger peak (major product).

-

Switch to a Biphenyl column to fully resolve the baseline.[3]

-

Verify retention times using a specific standard for CAS 860010-33-9 (4-Cyano) if available, to confirm elution order.

Q2: My sensitivity is 10x lower than for Loratadine. Is my mass spec broken?

Diagnosis: No, this is chemically expected. The cyano group reduces the proton affinity.[3] Corrective Action:

-

Acidify Mobile Phase: Ensure you are using at least 0.1% Formic Acid.[3] Try increasing to 0.2% to force protonation.

-

Check Cone Voltage: The cyano-derivative is more fragile. Perform a "Cone Voltage Ramp" experiment. You may find the optimal voltage is lower than that for Loratadine to prevent in-source fragmentation.

Q3: I have carryover in blank injections. How do I clean the system?

Diagnosis: Loratadine derivatives are "sticky" due to the tricyclic structure. Solution:

-

Needle Wash: Use a strong organic wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[3]

-

Material Check: Switch to PEEK tubing or silanized glass vials if adsorption is suspected.[3]

Troubleshooting Logic Tree

Use this workflow to diagnose low sensitivity issues.

Figure 2: Step-by-step diagnostic workflow for sensitivity issues.

References

-

Synthesis and Isomer Characterization

-

Compound Identification (2-Cyano Loratadine)

-

Compound Identification (4-Cyano Loratadine)

-

General Loratadine Impurity Profiling

Sources

- 1. Loratadine | CAS#:79794-75-5 | Chemsrc [chemsrc.com]

- 3. Showing Compound Loratadine (FDB023577) - FooDB [foodb.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4-Cyano Loratadine | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uspnf.com [uspnf.com]

Technical Support Center: Precision HPLC Analysis of 2-Cyano Loratadine

Status: Operational Ticket Focus: Injection Volume Optimization & Solvent Effects Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Sensitivity vs. Shape Paradox

Welcome to the technical support hub for 2-Cyano Loratadine analysis. As a researcher working with Loratadine derivatives, you are likely facing a specific chromatographic conflict: Solubility vs. Peak Integrity. [2]

2-Cyano Loratadine (like its parent, Loratadine) is a highly hydrophobic molecule (LogP > 4).[1][2][3] To solubilize it for impurity profiling (where you need to detect levels as low as 0.05%), you often use high-strength organic diluents (e.g., 100% Acetonitrile or Methanol).[1][2][3] However, injecting large volumes of strong solvent into a Reverse-Phase (RP) system causes "Solvent Wash"—a phenomenon where the analyte surfs on the injection plug, bypassing the stationary phase and destroying peak symmetry.

This guide provides the protocols to optimize your injection volume, ensuring you hit your Limit of Quantitation (LOQ) without compromising resolution.

Module 1: The Mechanics of "Solvent Wash"

Before optimizing, you must understand why your peaks might be distorting.[2] When you inject a sample dissolved in a solvent stronger (more organic) than your initial Mobile Phase (MP), the analyte does not immediately interact with the column.[4]

The "Strong Solvent" Mechanism[5][6]

-

Injection: You inject 20 µL of sample (in 100% ACN) into a mobile phase of 60:40 Buffer:ACN.

-

The Plug: The 20 µL plug travels down the column as a distinct "bubble."

-

The Surf: The 2-Cyano Loratadine molecules inside this plug remain dissolved in the ACN and move faster than the molecules on the edges (which mix with the aqueous MP).

-

The Result: Peak Fronting, Split Peaks, or Broadening.[4][5][6]

Visualizing the Failure Mode

Figure 1: The mechanism of peak distortion caused by solvent mismatch.[1][2][3] When the diluent is stronger than the mobile phase, the analyte travels too fast initially, causing band broadening.

Module 2: The Optimization Protocol (Loadability Study)

Do not guess your injection volume.[1] Perform this Loadability Study to mathematically determine the Maximum Injection Volume (

Prerequisites

-

Column: C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

-

Mobile Phase A: Buffer (e.g., 0.1% H3PO4 or KH2PO4, pH 3.0).[2]

-

Standard: 2-Cyano Loratadine at target concentration (e.g., 0.1 mg/mL).[1][2][3]

Step-by-Step Experiment

-

Prepare Two Diluents:

-

Diluent A (Strong): 100% Acetonitrile (or Methanol).[1]

-

Diluent B (Matched): The exact composition of your initial Mobile Phase (e.g., 60% Buffer / 40% ACN).

-

-

The Injection Series: Inject the following volumes for both diluents:

-

1 µL, 2 µL, 5 µL, 10 µL, 20 µL, 50 µL.[2]

-

-

Data Analysis: Plot USP Tailing Factor (y-axis) vs. Injection Volume (x-axis).[1][2][3]

Interpretation Guide

| Observation | Diagnosis | Action |

| Tailing Factor remains 0.9 - 1.2 | Stable System | You can safely increase volume to improve sensitivity.[1][2][3] |